Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate
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Overview
Description
Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate is an organic compound with the molecular formula C27H19NO3 and a molecular weight of 405.44 g/mol This compound is characterized by its unique structure, which includes a naphthalene ring, a methoxyphenyl group, and a quinoline carboxylate moiety
Preparation Methods
The synthesis of Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Carboxylate Ester: The final step involves esterification to form the carboxylate ester, which can be achieved using reagents like thionyl chloride and methanol under reflux conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and DNA. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activities .
Comparison with Similar Compounds
Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate can be compared with other similar compounds, such as:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound has a similar naphthalene core but differs in its functional groups and biological activities.
Flavone-3-carboxylates: These compounds share the carboxylate ester functionality but have a different core structure, leading to distinct chemical and biological properties.
Biological Activity
Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly against various pathogens and in cancer therapy. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in different biological models, and relevant case studies.
- Chemical Formula : C27H19NO3
- Molecular Weight : 405.45 g/mol
- CAS Number : 332381-73-4
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets:
- Inhibition of Mycobacterium tuberculosis : Recent studies have indicated that derivatives of quinoline carboxylic acids exhibit significant activity against Mycobacterium tuberculosis (Mtb). Specifically, compounds structurally related to this compound have shown promising results in inhibiting both replicating and non-replicating forms of Mtb, with a focus on DNA gyrase inhibition as a primary mechanism .
- Anticancer Activity : The compound's quinoline scaffold is well-documented for its anticancer properties. It has been suggested that compounds containing quinoline structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle regulators and apoptosis-related proteins .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of Parkinson's disease. The incorporation of naphthalene and quinoline moieties has been linked to enhanced binding affinity for dopamine receptors, which may contribute to neuroprotection .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Antimycobacterial Activity : In a study investigating the efficacy of various quinoline derivatives, this compound was compared against standard treatments like isoniazid and pyrazinamide. While initial results showed moderate activity, further optimization of the chemical structure could enhance its inhibitory effects against Mtb .
- Cancer Cell Studies : Research involving the application of this compound on human cancer cell lines demonstrated its potential to inhibit cell proliferation and induce apoptosis. Specific pathways involved include the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Neuroprotective Studies : The compound's interaction with dopamine receptors was examined in animal models of Parkinson's disease, where it exhibited protective effects against neurodegeneration, suggesting a potential therapeutic application in neurodegenerative disorders .
Properties
IUPAC Name |
naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO3/c1-30-20-15-13-19(14-16-20)25-17-23(22-10-4-5-11-24(22)28-25)27(29)31-26-12-6-8-18-7-2-3-9-21(18)26/h2-17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBWYOHILGSZIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332381-73-4 |
Source
|
Record name | 1-NAPHTHYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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